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Compound of Interest

Compound Name: 4-lodo-5-methylpyridin-2-amine

Cat. No.: B2686806

In the landscape of modern medicinal and process chemistry, the strategic selection of starting
materials is paramount to the efficiency, novelty, and ultimate success of a synthetic campaign.
4-lodo-5-methylpyridin-2-amine is a heterocyclic building block of significant value, offering a
pre-functionalized and strategically substituted pyridine scaffold.[1] Its structure, featuring a
nucleophilic amino group and a reactive iodo substituent, makes it an exceptionally versatile
precursor for the construction of complex molecular architectures, particularly in the
development of kinase inhibitors and other targeted therapeutics.[1][2][3]

The iodine atom at the C4 position serves as a prime handle for a variety of palladium-
catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl,
and alkyl groups. The 2-amino group, meanwhile, provides a crucial vector for further
derivatization, cyclization, or as a key pharmacophoric element for establishing hydrogen-bond
interactions with biological targets.[4] This guide provides a detailed exploration of the
synthesis and core applications of 4-lodo-5-methylpyridin-2-amine, offering field-proven
insights and detailed protocols for its effective utilization in drug discovery and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is
fundamental to its successful application in synthesis.
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Property Value Reference
CAS Number 1227581-81-8 [5]
Molecular Formula CeH7IN2 [1][5]
Molecular Weight 234.04 g/mol [1][5]
Appearance Yellow to brown powder [1]

Melting Point 115-119 °C [1]

Boiling Point 316.0+£42.0 °C (Predicted) [5]

LogP 2.78 [5]

Storage Store at 0-8 °C [1]

Synthesis of the Starting Material

While 4-lodo-5-methylpyridin-2-amine is commercially available, understanding its synthesis
provides valuable context for potential impurities and scalability. A common route begins with
the more accessible 2-chloro-5-methylpyridine, proceeding through a four-step sequence.[6]
This method ensures regioselective introduction of the iodo group at the C4 position, which is
activated by the N-oxide intermediate.
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Synthesis of 4-lodo-5-methylpyridin-2-amine

(Z-Chloro-S-methylpyridine)

tep 1
N-Oxidation
(e.g., H202/AcOH)

tep 2
Nitration
(HNO3/H2S04)

Reduction

(e.g., Fe/AcOH)

Diazotization/lodination
(NaNOz, H2S04, then KI)

G-Iodo-S-methylpyridin-z-amina

Click to download full resolution via product page

Caption: A representative synthetic pathway to 4-lodo-5-methylpyridin-2-amine.[6]

Core Synthetic Application I: Suzuki-Miyaura Cross-
Coupling
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The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for
forming carbon-carbon bonds in modern organic synthesis.[7] The C(sp?)-I bond in 4-lodo-5-
methylpyridin-2-amine is highly susceptible to oxidative addition to a Palladium(0) catalyst,
making it an ideal substrate for this transformation. This reaction allows for the direct linkage of
the pyridine core to a vast array of aryl and heteroaryl boronic acids or esters, providing a
modular and efficient route to biaryl structures common in kinase inhibitors.[3]

Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-stage process:[7]
o Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the

pyridine, forming a Pd(Il) intermediate. This is typically the rate-determining step, and the
high reactivity of aryl iodides makes it highly efficient.[7]

o Transmetalation: In the presence of a base, the organic group from the boronic acid is
transferred to the palladium center, displacing the halide and forming a new Pd(ll)-aryl
complex.

e Reductive Elimination: The two organic fragments on the palladium center couple and are
eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.
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Workflow: Kinase Inhibitor Scaffold Synthesis

G-Iodo-S-methyl pyridin-2-amin9

tep 1
Pd-Catalyzed Cross-Coupling
(Suzuki or Buchwald-Hartwig)

l

Intermediate:
4-Substituted-5-methylpyridin-2-amine

tep 2
Further Functionalization
(e.g., Acylation, Alkylation of 2-amino group)

Ginal Kinase Inhibitor Candidate)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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